molecular formula C23H28ClN3O4S2 B2571493 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1215403-07-8

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride

Cat. No. B2571493
CAS RN: 1215403-07-8
M. Wt: 510.06
InChI Key: LUPHRWHSSUGCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O4S2 and its molecular weight is 510.06. The purity is usually 95%.
BenchChem offers high-quality N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride and its derivatives exhibit significant antimicrobial activity. Studies have shown that similar compounds demonstrate effectiveness against various microbial species, indicating potential for development into antimicrobial agents (Gul et al., 2017).

Anticancer Properties

Compounds structurally related to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride have shown promise as anticancer agents. Studies indicate that these compounds possess cytotoxic activity against various human tumor cell lines, including breast and colon cancer cells, highlighting their potential in cancer therapy (Duran & Demirayak, 2012), (Horishny et al., 2020).

Quantum Calculations and Theoretical Investigations

Theoretical studies, including quantum calculations and molecular docking studies, have been conducted on derivatives of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride. These studies provide insights into the reactivity and potential applications of these compounds in drug development, particularly in antimalarial and anticancer research (Fahim & Ismael, 2019), (Fahim & Ismael, 2021).

Optoelectronic Properties

Thiazole-based compounds, closely related to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride, have been investigated for their optoelectronic properties. These studies explore the potential of these compounds in applications such as light-emitting diodes and sensors (Camurlu & Guven, 2015).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2.ClH/c1-17-14-18(2)22-20(15-17)24-23(31-22)26(9-8-25-10-12-30-13-11-25)21(27)16-32(28,29)19-6-4-3-5-7-19;/h3-7,14-15H,8-13,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPHRWHSSUGCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CS(=O)(=O)C4=CC=CC=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride

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